Chemical structure and properties of Boc-alpha-methyl-DL-methionine
The following technical guide details the chemical structure, synthesis, and application of Boc- -methyl-DL-methionine , a specialized building block for peptidomimetics and drug discovery. Technical Monograph: Boc- -met...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and application of Boc-
-methyl-DL-methionine , a specialized building block for peptidomimetics and drug discovery.
Technical Monograph: Boc-
-methyl-DL-methionine
Executive Summary
Boc-
-methyl-DL-methionine (CAS: 75691-21-3) is a sterically constrained, protected amino acid derivative used primarily in the development of metabolically stable peptide therapeutics.[1] Unlike standard methionine, the insertion of a methyl group at the -carbon (the quaternary center) drastically alters the molecule's conformational space and enzymatic resistance.
This modification serves two critical functions in drug design:
Metabolic Stability: It prevents
-proton abstraction, rendering the residue resistant to racemization and degradation by -transaminases and many proteases.[1]
Conformational Constraint: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the
and torsion angles, strongly promoting helical secondary structures (specifically -helices or -helices).[1]
Chemical Architecture & Properties[1]
Structural Identity
The molecule is a derivative of methionine where the
-hydrogen is replaced by a methyl group, creating a quaternary carbon center.[1] The amine is protected by a tert-butyloxycarbonyl (Boc) group to allow for controlled peptide synthesis.[1]
Soluble in organic solvents (DCM, DMF, MeOH); Low water solubility
pKa (Carboxyl)
~3.8 (Predicted)
The "DL" Factor
As a racemic mixture, this reagent contains both enantiomers.[1] In early-stage drug discovery, DL mixtures are often used to screen for conformational bias.[1] However, for clinical candidates, resolution (separation of enantiomers) is typically required via chiral HPLC or enzymatic resolution of the intermediate hydantoin during synthesis.[1]
Synthesis & Production Workflow
The synthesis of
-disubstituted amino acids cannot proceed via standard alkylation due to racemization risks and steric bulk.[1] The industrial standard involves the Bucherer-Bergs reaction , followed by hydrolysis and protection.[1]
Synthesis Pathway (Graphviz)[1]
Figure 1: Synthetic route from ketone precursor to Boc-protected quaternary amino acid.[1]
Application in Peptide Synthesis (SPPS)
Critical Warning: The
-methyl group introduces severe steric hindrance.[1] Standard coupling protocols (e.g., HBTU/DIPEA for 1 hour) will likely fail, resulting in incomplete coupling or deletion sequences.[1]
Steric Challenges & Solutions
The quaternary carbon creates a "congested" environment for the incoming nucleophile (the amine of the growing peptide chain). To overcome this, you must use highly activated esters and extended reaction times.[1]
Recommended Coupling Protocol:
Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1]
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for hindered systems.[1]
Conditions:
Stoichiometry: 4-5 equivalents of Amino Acid and Coupling Reagent.
Time: Double coupling (2 x 2 hours) or overnight coupling is recommended.
Figure 2: Solid Phase Peptide Synthesis cycle highlighting the critical coupling and scavenging steps.[1]
Handling & Stability
Oxidation Susceptibility
The thioether side chain of methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) and eventually Methionine Sulfone (Met(O)
-methyl group renders the peptide bond itself hyper-stable.[1] This is advantageous for the final drug product but does not impact the synthesis handling.[1]
References
Chemical Identity & CAS
Parent Compound Synthesis
Peptide Coupling of Hindered Amino Acids
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link][1]
Metabolic Stability Mechanisms
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - NCBI.[1] Available at: [Link]
Molecular weight and formula of Boc-alpha-methyl-DL-methionine
This guide provides a comprehensive technical profile of Boc- -methyl-DL-methionine , focusing on its physicochemical properties, structural utility in peptide engineering, and critical handling protocols. PART 1: PHYSIC...
Refers to the unprotected -methyl-DL-methionine.[3]
Molecular Formula
Derived from Met () + Boc () + -Me ().
Molecular Weight
263.35 g/mol
Average mass.
Appearance
White to off-white powder
Crystalline solid.
Solubility
DCM, MeOH, DMF, DMSO
High solubility in organic solvents; low in water.
Storage
2–8°C
Hygroscopic; store under inert gas (Ar/N2) recommended.
Structural Visualization
The diagram below illustrates the functional architecture of the molecule. The
-methyl group is the critical modification that differentiates this from standard Boc-Methionine, providing steric bulk at the quaternary carbon.
Figure 1: Functional decomposition of Boc-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-methyl-DL-methionine. The -methyl group restricts rotation around the N- () and -CO () bonds.
PART 2: SYNTHETIC UTILITY & APPLICATIONS
1. Conformational Constraint (The "Aib" Effect)
The primary reason for employing ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-methyl amino acids is to restrict the conformational flexibility of a peptide backbone.[4] Similar to -aminoisobutyric acid (Aib), the introduction of a methyl group at the -position sterically restricts the and torsion angles.[4]
Helix Promotion: This modification strongly favors helical conformations, particularly
-helices or -helices, stabilizing the secondary structure of short peptides.[4]
Mechanism: The gem-dimethyl effect (or similar steric clash in non-symmetric
-methyl amino acids) reduces the entropic penalty of folding.
2. Metabolic Stability
Peptides containing
-methyl amino acids display significantly increased resistance to proteolytic degradation.
Protease Blockade: Most peptidases require a hydrogen atom at the
-carbon to access the peptide bond for hydrolysis. The -methyl group creates a steric shield, rendering the adjacent peptide bond inaccessible to enzymes like chymotrypsin or elastase.
Drug Design: This property is extensively used in peptidomimetics to extend the half-life of peptide-based therapeutics.
PART 3: CRITICAL PROTOCOLS (Deprotection & Handling)
Analytical Validation
Before usage, the identity of the compound should be verified, as "DL" mixtures can vary in quality.
NMR Signature: Look for the characteristic Boc tert-butyl singlet (~1.4 ppm, 9H) and the sharp
-methyl singlet (~1.5–1.6 ppm, 3H). The absence of the -proton multiplet (normally at ~4.5 ppm in standard Met) confirms -methylation.
TLC Visualization: Ninhydrin stain is ineffective due to Boc protection. Use Phosphomolybdic Acid (PMA) or Iodine vapor for visualization.
Deprotection Protocol: The Scavenger Requirement
WARNING: Methionine is highly susceptible to alkylation during Boc removal.[5] The tert-butyl cations (
) generated by acid cleavage can attack the sulfur atom of the methionine side chain, forming irreversible S-tert-butyl sulfonium salts.
To prevent this, you must use a scavenger cocktail.[5]
Scavengers: Thioanisole (preferred), Ethanedithiol (EDT), or Dimethyl sulfide (DMS).
Step-by-Step Workflow
Preparation: Dissolve Boc-
-methyl-DL-methionine in DCM (approx. 10 mL per gram).
Scavenger Addition: Add Thioanisole (5–10 equivalents relative to substrate). This acts as a "sink" for
cations.
Acidolysis: Add TFA to achieve a final ratio of TFA:DCM:Thioanisole (50:45:5) .
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC.
Work-up: Evaporate volatiles under reduced pressure. Precipitate the product using cold diethyl ether to remove the scavengers and by-products.
Figure 2: Deprotection workflow emphasizing the mandatory inclusion of sulfur scavengers to prevent side-chain alkylation.
References
Santa Cruz Biotechnology. Boc-alpha-methyl-DL-methionine Product Data.[2] Retrieved from
AK Scientific. Boc-alpha-methyl-DL-methionine Catalog Entry (CAS 75691-21-3).[2] Retrieved from
Guidechem. Chemical Database: CAS 75691-21-3.[2][6][7] Retrieved from
Toniolo, C., et al. (1993). Structure and conformation of alpha-methylated amino acids and peptides.[4][8][9] Biopolymers.[4][10] (Contextual grounding for conformational constraints).
Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis with trifluoromethanesulphonic acid and thioanisole. Int. J. Pept.[8][11] Protein Res.[10][12][13] (Primary source for scavenger protocols).
Stability of Boc-protected alpha-methyl amino acids in storage
The following technical guide details the stability, degradation mechanisms, and storage protocols for Boc-protected -methyl amino acids. Stability & Storage of Boc-Protected -Methyl Amino Acids A Technical Guide for Pep...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability, degradation mechanisms, and storage protocols for Boc-protected
-methyl amino acids.
Stability & Storage of Boc-Protected
-Methyl Amino Acids
A Technical Guide for Peptide Chemists and Process Engineers[1]
Executive Summary
Boc-protected
-methyl amino acids (e.g., Boc-Aib-OH, Boc--Me-Phe-OH) are high-value, sterically hindered building blocks essential for constraining peptide backbone conformation. Unlike standard amino acids, their quaternary -carbon renders them immune to racemization but significantly retards coupling rates, making the purity of the starting material critical.[]
While the tert-butyloxycarbonyl (Boc) group is generally robust to nucleophiles and bases, it possesses a specific vulnerability to acid-catalyzed cleavage and thermal degradation.[] This guide defines the physicochemical stability profile of these reagents and establishes a self-validating storage protocol to prevent the "silent killer" of peptide synthesis: autocatalytic deprotection.
The
-Methyl Stability Paradox
The presence of the methyl group at the
-position introduces a unique stability profile compared to proteinogenic amino acids.[]
Steric Protection (The "Shield")
The additional methyl group creates significant steric bulk around the
-carbon.[]
Advantage: This bulk restricts the approach of nucleophiles and bases, rendering
-methyl amino acids effectively immune to racemization (loss of chiral integrity) during storage or activation.[] There is no -proton to abstract.[]
Storage Implication: You do not need to worry about stereochemical degradation (L
D conversion) during long-term storage.[]
The Kinetic Barrier (The "Trap")
The same steric bulk that prevents racemization also hinders the coupling reaction.[] If a Boc-protected
-methyl amino acid partially degrades to its free amine form during storage, the resulting impurity (Free AA) is chemically similar to the protected form but far more reactive in certain side reactions (e.g., dimerization).[]
Critical Insight: Because coupling
-methyl AAs is difficult (often requiring double couplings or HATU/HOAt), using degraded starting material often leads to deletion sequences that are impossible to purify later. Purity must be >99% before starting synthesis.
Mechanisms of Degradation
Two primary pathways govern the decomposition of Boc-
-methyl amino acids.
Acid-Catalyzed Autocatalysis (Primary Threat)
The Boc group is acid-labile.[] If the material contains trace residual acid (from manufacturing) or is exposed to acidic fumes (e.g., stored near TFA or HCl), a degradation cycle begins.[]
Protonation: The carbonyl oxygen of the Boc group is protonated.[]
Cleavage: The tert-butyl cation leaves, generating a carbamic acid.[]
Decarboxylation: The carbamic acid spontaneously loses
to yield the free amine.[]
Salt Formation: If the acid source is extrinsic (e.g., HCl vapor), the amine forms a salt, which is stable.[] However, if the acid is catalytic or moisture-mediated, the free amine can react with activated species later.[]
Thermal Elimination (Isobutylene Loss)
At elevated temperatures (>100°C, or lower over long durations), the Boc group undergoes thermal elimination even without acid.[]
Pathway: A concerted syn-elimination yields isobutylene and the carbamic acid (which decarboxylates).[]
Storage Risk: Storing these reagents in a hot warehouse or near heating vents accelerates this process.[]
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways of degradation.
Figure 1: Mechanistic pathways for Boc group loss. Note that acid acts as a catalyst, while heat drives a direct elimination.[]
Storage Protocols (The "Gold Standard")
To ensure stability for >2 years, adhere to the following protocol. This system is self-validating: if the physical appearance changes, the protocol has been breached.[]
Environmental Controls
Parameter
Specification
Rationale
Temperature
+2°C to +8°C
Slows thermal elimination kinetics.[] (Freezing at -20°C is acceptable but often unnecessary for Boc-AAs and increases condensation risks).[]
Atmosphere
Dry / Inert
Moisture promotes hydrolysis if trace acid is present.[] Argon backfill is recommended for long-term archiving.[]
Light
Dark
While Boc is not highly photolabile, general organic hygiene dictates protection from UV to prevent side-chain oxidation (especially for Met, Trp, Tyr derivatives).
Container & Handling
Vessel: Amber glass or opaque HDPE bottles with screw caps containing Teflon liners.
Desiccation: Store the bottle inside a secondary container (desiccator) or with a silica gel packet taped to the outside of the inner bottle (never inside, to avoid contamination).[]
Thermal Equilibration (Critical): Before opening a bottle stored in the fridge, allow it to warm to room temperature (approx. 30 mins) .
Why? Opening a cold bottle condenses atmospheric moisture onto the powder.[] This moisture becomes trapped when resealed, catalyzing hydrolysis during subsequent storage.[]
Quality Control & Validation
Before committing a batch of Boc-
-methyl amino acid to a synthesis, validate its integrity.[]
Analytical Workflow
Visual Inspection: The powder should be white and free-flowing.[] Clumping indicates moisture ingress.[] Yellowing indicates oxidation or significant decomposition.[]
TLC (Thin Layer Chromatography):
Mobile Phase: Chloroform/Methanol/Acetic Acid (90:8:2).[]
Stain: Ninhydrin.[]
Result: Boc-protected AA should be Ninhydrin-negative (or faint).[] A strong spot at the baseline indicates free amine (deprotection).[]
Melting Point: Compare to literature values (e.g., Boc-Aib-OH: 118–122°C).[] A depressed or broad range (>2°C) indicates impurities.[]
QC Decision Tree
Use this logic flow to determine usability of stored reagents.
Figure 2: Quality Control Decision Matrix for evaluating stored reagents.
References
Boc Chemistry & Stability
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[] (Detailed mechanisms of carbamate stability).
Carpino, L. A. (1957).[] "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides". Journal of the American Chemical Society. Link (Foundational work on Boc stability).[]
Toniolo, C., et al. (2001). "Structure and stability of Aib-rich peptides". ChemBioChem.
Storage & Handling
Sigma-Aldrich/Merck Technical Bulletin. "Handling and Storage of Amino Acids and Derivatives." Link
Degradation Kinetics:
Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-t-butoxycarbonyl group in solid phase peptide synthesis". International Journal of Peptide and Protein Research. (Kinetics of Boc removal, relevant to stability limits).
Sources
Exploratory
Solubility Profile and Solvent Engineering for Boc-α-methyl-DL-methionine
[1][2] Executive Summary Boc-α-methyl-DL-methionine (N-tert-butoxycarbonyl-α-methyl-DL-methionine) represents a specialized class of sterically constrained amino acids.[1][2] Unlike standard Boc-Methionine, the presence...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Boc-α-methyl-DL-methionine (N-tert-butoxycarbonyl-α-methyl-DL-methionine) represents a specialized class of sterically constrained amino acids.[1][2] Unlike standard Boc-Methionine, the presence of the quaternary α-carbon introduces significant steric bulk, influencing both its solubility kinetics and its reactivity profile in peptide synthesis.[1]
This guide provides a definitive solubility profile derived from physicochemical principles of Boc-protected amino acids and specific empirical behaviors of α,α-dialkyl amino acids.[1][2] It is designed to assist process chemists and researchers in optimizing solvent selection for synthesis, purification, and analysis.[1]
Solubility Landscape: The Polarity Spectrum
The solubility of Boc-α-methyl-DL-methionine is governed by the competition between the lipophilic Boc protecting group and α-methyl side chain against the polar carboxylic acid moiety.[1][2]
Quantitative Solubility Estimates
Data summarized below represents high-confidence estimates based on structural analogues (Boc-Met-OH, Boc-Aib-OH) and standard peptide synthesis protocols.
The α-methyl group significantly alters the solvation thermodynamics compared to standard Boc-Methionine:
Disrupted Packing: The quaternary center often disrupts intermolecular hydrogen bonding in the crystal lattice, potentially increasing solubility in organic solvents compared to the unmethylated parent.
Steric Shielding: The bulky methyl group shields the amide bond, making solvation in sterically demanding solvents (like tert-butanol) slower, though thermodynamically favorable.[1]
Lipophilicity: The additional methyl group increases the LogP, making the compound slightly more soluble in non-polar solvents (like DCM) and less soluble in aqueous mixtures than Boc-Met-OH.[1][2]
Re-extraction: Extract the acidic aqueous layer 3x with DCM or EtOAc .[2]
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Solvent Engineering for Synthesis
The Coupling Challenge
Coupling α-methyl amino acids is difficult due to steric hindrance at the nucleophilic amine (once deprotected) or the electrophilic carbonyl.[1][2]
Recommended Solvent:NMP (N-methylpyrrolidone) or DMF .[1][2][3]
Reasoning: These solvents disrupt intermolecular aggregation (beta-sheet formation) and allow for higher concentration, which drives the kinetically slow coupling reaction.[1][2]
Avoid: DCM alone for difficult couplings involving α-methyl amino acids, as it does not solvate the activated intermediate as effectively as dipolar aprotic solvents.[1][2]
PubChem. (2025).[1][2] Boc-L-methionine Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis Protocols. Retrieved from
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (General reference for protecting group solubility).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Incorporation of Boc-
-methyl-DL-methionine into Peptidomimetics
-Disubstituted Residues
Executive Summary & Strategic Rationale
The incorporation of Boc-
-methyl-DL-methionine represents a high-value strategy in peptidomimetic design. The -methyl group imposes severe conformational constraints via the Thorpe-Ingold effect, often stabilizing bioactive helical structures (e.g., -helices) and dramatically increasing metabolic stability against proteolysis.
However, this residue introduces a "perfect storm" of synthetic challenges:
Steric Blockade: The quaternary
-carbon renders the amine nucleophile extremely unreactive and the carboxyl group difficult to activate without steric clash.
Sulfur Reactivity: The methionine thioether is highly susceptible to
-alkylation (forming sulfonium salts) by tert-butyl cations released during Boc deprotection.[1]
Stereochemical Complexity: The use of a racemic (DL) starting material necessitates a robust downstream separation strategy to isolate the desired diastereomer.
This guide details a field-proven protocol to navigate these challenges, utilizing high-efficiency coupling agents (HATU/HOAt) and optimized scavenger cocktails to preserve the thioether moiety.
Pre-Synthesis Planning: The "DL" Factor
Unlike standard L-amino acids, the starting material is a racemic mixture. When coupled to a chiral peptide chain (e.g., L-residues), the product will not be a racemate but a mixture of diastereomers (e.g., L-L-L-L(Me) -L... and L-L-L-D(Me) -L...).
Implication: You cannot rely on enantioselective synthesis here. You must rely on HPLC purification .
Advantage:
-disubstituted amino acids cannot racemize during coupling because they lack the acidic -proton required for oxazolone-mediated epimerization. The stereochemistry is fixed at the moment of coupling.
Protocol A: The Coupling Reaction (Overcoming Sterics)
Standard carbodiimide couplings (DCC/DIC) are insufficient for
-methyl amino acids due to slow kinetics, which leads to incomplete incorporation. We utilize HATU/HOAt to generate a highly reactive active ester.
Reagents & Materials
Resin: MBHA (for amides) or PAM (for acids). Note: Avoid Trityl-based resins if high-acid cleavage is planned.
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing steric hindrance.
Base: DIPEA (Diisopropylethylamine).
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
Resin Preparation: Swell resin in DCM (30 min), then wash with DMF (
min).
Activation (Pre-activation is discouraged):
Dissolve Boc-
-methyl-DL-Met (4.0 eq relative to resin loading) in minimum DMF.
Add HATU (3.8 eq) and HOAt (4.0 eq).
Add DIPEA (8.0 eq) immediately prior to adding to the resin.
Coupling:
Add the activated mixture to the resin.
Reaction Time: Agitate for 4–16 hours (overnight is recommended for
-methyl residues).
Optional: If coupling to a secondary amine (e.g., Proline), heat to 50°C (Note: Strict inert atmosphere required to prevent Met oxidation).
Monitoring:
Perform a Chloranil Test (more sensitive for hindered amines than Kaiser).
Result: If blue particles persist, perform a Double Coupling (Repeat steps 2-3 with fresh reagents).
Capping: Acetylate unreacted amines with
to prevent deletion sequences.
Protocol B: The Deprotection Cycle (Sulfur Protection)
The removal of the Boc group generates tert-butyl cations (
-Bu). Without scavengers, these electrophiles attack the Methionine sulfur, forming permanent sulfonium salts.
The Scavenger Cocktail
Standard TFA/DCM is unsafe for Methionine. Use the following "High-Scavenge" cocktail:
Component
Volume %
Function
TFA
45%
Acidolysis of Boc group
DCM
45%
Solvent/Swelling
Dimethyl Sulfide (DMS)
5%
Primary Scavenger: Traps -Bu efficiently
p-Cresol
5%
Scavenger for polymer-based carbocations
Procedure
Pre-wash: Wash resin with 50% TFA/DCM (without scavengers) for 1 min to remove residual DMF.
Deprotection: Treat resin with the High-Scavenge Cocktail for 1 min, drain, then treat again for 20–30 min .
Wash: Wash extensively with DCM (
) followed by 5% DIPEA/DCM (Neutralization) to remove scavenger odors and neutralize the amine salt.
Protocol C: Cleavage & Isolation (The Critical Step)
Caution: HF is extremely hazardous. Proper PPE and HF-resistant apparatus are mandatory.
Reagent Selection
While HF is standard, TFMSA (Trifluoromethanesulfonic acid) is a safer alternative that avoids special HF lines, though HF yields are generally cleaner for Met-containing peptides.
Method: Low-High HF Cleavage (Recommended)
This two-stage method minimizes S-alkylation.
This diagram illustrates the decision matrix for coupling hindered
-methyl amino acids.
Caption: Workflow for incorporating sterically hindered
-methyl residues. Note the "Double Couple" loop.
Figure 2: Methionine Protection Mechanism
Visualizing the competition between the Methionine Sulfur and the Scavenger (DMS) for the tert-butyl cation.
Caption: Kinetic competition: DMS intercepts the t-butyl cation before it can alkylate the Methionine sulfur.
Troubleshooting & Optimization
Issue
Diagnostic
Root Cause
Solution
Low Yield / Deletion
Mass Spec (Missing -145 Da)
Steric hindrance prevented coupling.
Use HATU/HOAt ; Increase temp to 50°C (under ); Double coupling.
+56 Da Mass Shift
Mass Spec (+56 Da)
--butylation of Methionine.
Insufficient scavenger during Boc removal. Use 5% DMS in TFA.
+16 Da Mass Shift
Mass Spec (+16 Da)
Methionine Sulfoxide (Oxidation).
Air exposure during coupling or cleavage. Reduce with post-cleavage.
Double Peaks (HPLC)
HPLC Chromatogram
Diastereomers (L-L vs L-D) due to DL-Met.
Expected result. Isolate peaks via Prep-HPLC.
References
Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry." Journal of Peptide Science. Link (Demonstrates efficacy of HATU/HOAt for sterically hindered Aib/
-methyl amino acids).
Tam, J. P., & Merrifield, R. B. (1987). "Strong acid deprotection of synthetic peptides: mechanisms and methods." The Peptides.[2][3][4][5][7][8][9][10][11] Link (The authoritative text on Low-High HF cleavage and scavenger mechanisms).
Hackeng, T. M., et al. (1997). "Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology." Proceedings of the National Academy of Sciences. Link (Discusses reduction of Methionine sulfoxide using ammonium iodide/DMS).
Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link (Comprehensive review of coupling reagents including PyAOP and HATU for hindered systems).
Strategies for N-methylation of Boc-alpha-methyl-DL-methionine peptides
This Application Note provides a comprehensive technical guide for the N-methylation of Boc- -methyl-DL-methionine and its incorporation into peptides. The combination of an -methyl group (quaternary center) and a methio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the N-methylation of Boc-
-methyl-DL-methionine and its incorporation into peptides.
The combination of an
-methyl group (quaternary center) and a methionine side chain (thioether) presents a "double-edged" synthetic challenge: extreme steric hindrance coupled with high chemoselectivity risks (S-alkylation). This guide prioritizes the Building Block Strategy (synthesizing the N-methylated amino acid prior to coupling) as the only robust method for generating high-purity peptides containing this motif.
Application Note: Strategies for N-Methylation of Boc-
-Methyl-DL-Methionine Peptides
Executive Summary & Strategic Analysis
The introduction of N-methyl and
-methyl groups into peptide backbones is a potent strategy for restricting conformational flexibility and improving metabolic stability against proteases. However, Boc--methyl-DL-methionine represents one of the most difficult substrates for modification due to two competing factors:
Steric Occlusion: The
-carbon is tetrasubstituted. The adjacent nitrogen is sterically crowded, making nucleophilic attack on methylating agents (like MeI) kinetically slow.
Chemoselectivity (The Methionine Problem): The thioether sulfur in methionine is a "soft" nucleophile that is far more reactive than the sterically hindered "hard" nitrogen. Standard alkylation conditions (NaH/MeI) invariably lead to rapid S-methylation (sulfonium salt formation) before N-methylation can occur.
The Strategic Decision Matrix
Direct on-resin N-methylation of
-methyl-methionine residues is not recommended due to incomplete conversion and side reactions. The superior strategy is the solution-phase synthesis of the N-methylated building block (Boc-N-Me--Me-Met-OH), followed by its incorporation into the peptide chain.
Figure 1: Strategic Decision Matrix for N-methylating hindered Methionine analogs. Route B is the industry standard for purity.
Core Protocols: Synthesis of the Building Block
We present two protocols. Protocol A is the "Chemist's Route" (De Novo Synthesis), which avoids steric fighting by building the center correctly from scratch. Protocol B is the "Modification Route" for when you must start with the existing amino acid.
Protocol A: Modified Strecker Synthesis (De Novo)
Best for: Large scale, high purity, avoiding S-alkylation entirely.
This method builds the amino acid from a ketone precursor using methylamine, effectively installing the N-methyl and
-methyl groups simultaneously.
Reagents:
4-(Methylthio)-2-butanone (Methional analogue)
Methylamine hydrochloride (
)
Sodium Cyanide (NaCN) or TMSCN
Hydrochloric Acid (6N HCl)
(Di-tert-butyl dicarbonate)
Step-by-Step Methodology:
Aminonitrile Formation:
Dissolve 4-(methylthio)-2-butanone (1.0 eq) in methanol/water (1:1).
Add Methylamine hydrochloride (1.1 eq) and NaCN (1.1 eq).
Stir at room temperature for 24 hours. The methylamine reacts with the ketone to form the imine, which is intercepted by cyanide to form the N-methyl-
-methyl-methionine nitrile .
Note: This bypasses the steric hindrance of methylating a quaternary amino acid.
Hydrolysis:
Treat the crude nitrile with concentrated HCl (6N to 12N) at reflux for 12-24 hours.
This converts the nitrile to the carboxylic acid.[1]
Caution: Use a fume hood; HCN gas evolution is possible.
Boc Protection:
Neutralize the acidic solution with NaOH to pH 9.
Add
(1.5 eq) in dioxane/water.
Stir overnight to yield Boc-N-Me-
-Me-DL-Met-OH .
Protocol B: Direct Methylation with Sulfoxide Protection
Best for: Modifying existing Boc-
-Me-Met-OH stocks.
If you must start with the amino acid, you must protect the sulfur as a sulfoxide (Met(O)) to prevent S-methylation.
reduces the sulfoxide back to the thioether in situ.
Quantitative Data Summary
Parameter
Protocol A (Strecker)
Protocol B (Direct Alkylation)
On-Resin Methylation
Overall Yield
High (60-75%)
Moderate (40-50%)
Very Low (<10%)
Purity
>95%
85-90%
<50% (Complex mixture)
Chemoselectivity
Excellent (No S-alkylation)
Good (Requires Met(O))
Poor (S-alkylation likely)
Scalability
High (Gram to Kg)
Low (Milligram)
Analytical only
Steric Handling
Bypasses sterics
Fights sterics
Fights sterics
Visualizing the Workflow
Figure 2: The "Modification Route" workflow (Protocol B) highlighting the critical oxidation/reduction cycle required to protect the Methionine sulfur.
References
Freidinger, R. M., et al. (1983). "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." The Journal of Organic Chemistry, 48(1), 77-81. Link
Cheung, S. T., & Benoiton, N. L. (1977). "N-Methylamino acids: synthesis and properties of N-methylated amino acid derivatives." Canadian Journal of Chemistry, 55(5), 906-910. Link
Biron, E., & Kessler, H. (2005). "Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis." The Journal of Organic Chemistry, 70(13), 5183-5189. Link
Nicolas, E., et al. (1995). "Methionine sulfoxide reduction in solid-phase peptide synthesis." Tetrahedron, 51(20), 5701-5710. Link
Aurelio, L., et al. (2010). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5883–5946. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Boc-alpha-methyl-DL-methionine Deprotection
Executive Summary & Diagnostic Workflow
The Challenge:
Deprotecting Boc-alpha-methyl-DL-methionine presents a "perfect storm" of synthetic challenges. You are fighting two opposing forces:
Steric Hindrance: The
-methyl group creates significant steric bulk around the carbamate, drastically reducing the kinetic rate of acidolysis. Standard protocols (e.g., 50% TFA, 30 min) often result in incomplete deprotection.
Hyper-Nucleophilicity: The methionine thioether side chain is a "soft" nucleophile that aggressively traps the tert-butyl cations (
) generated during cleavage, leading to irreversible S-alkylation (+56 Da) or oxidation (+16 Da).
The Solution:
Success requires a High-Concentration Acid / High-Capacity Scavenger strategy. We must drive the deprotection to completion with strong acid while simultaneously flooding the system with scavengers to intercept the massive release of
cations.
Interactive Diagnostic Tree
Use this decision matrix to identify the root cause of your impurity profile based on LC-MS data.
Figure 1: Diagnostic decision tree for identifying Boc-alpha-methyl-methionine deprotection failures.
Q: I used standard 50% TFA/DCM for 30 minutes, but LC-MS shows 40% starting material. Why isn't it working?
A: The
-methyl group imposes a conformational lock (the "Thorpe-Ingold effect") and steric crowding that shields the carbamate nitrogen from protonation.
Mechanism: Acidolytic deprotection is second-order with respect to acid concentration.[1] The bulky
-methyl group hinders the approach of the acid and the subsequent collapse of the carbamate intermediate [1].
Correction: You must increase the acid concentration and reaction time .
Switch to Neat TFA: Remove DCM. Use 90-95% TFA. The higher dielectric constant and proton activity are necessary to penetrate the steric shield.
Extend Time: Increase reaction time to 2–4 hours . Monitor by HPLC every hour.
Alternative: If using solid phase, consider 4M HCl in Dioxane . The smaller chloride counter-ion sometimes penetrates sterically crowded resins better than the bulky trifluoroacetate ion [3].
Issue 2: The "Ghost" Product (+56 Da)
Q: I see a peak that is +56 Da higher than my product. Is this a tert-butyl ester?
A: Likely not. This is almost certainly
-tert-butylation of the methionine side chain.
Causality: When the Boc group cleaves, it releases a reactive tert-butyl cation (
).[1] In the absence of sufficient scavengers, the sulfur atom in methionine acts as a "sink" for these cations, forming a stable sulfonium salt () [6].
Why it mimics Starting Material: The mass of a
group is +57. Losing a proton during ionization or substitution results in a net +56 shift. This often confuses chemists into thinking the Boc group (+100) partially fragmented or re-attached.
Correction: You need a "soft" nucleophile scavenger. Silanes (TIS) are often insufficient for Met.
Add Thioanisole (5-10%): This is the gold standard for intercepting cations to protect Met.
Add EDT (Ethanedithiol) (2.5%): Highly effective but odorous.
Protocol: Use Reagent K (see Section 3).
Issue 3: Oxidation (+16 Da)
Q: My product is clean but has a +16 Da shoulder. Can I prevent this?
A: Methionine is easily oxidized to methionine sulfoxide [Met(O)] by atmospheric oxygen or peroxides in the solvents, especially under acidic conditions.
Prevention:
Add Dimethyl Sulfide (DMS): DMS acts as a reducing scavenger.
Degas Solvents: Sparge all cleavage cocktails with Argon/Nitrogen before use.
Rescue: If oxidation occurs, it can be reversed post-cleavage.[2][3] Treat the crude peptide with NH
I (20 eq) and DMS (20 eq) in TFA for 30 minutes at 0°C. This reduces Met(O) back to Met [10].[3]
Optimized Experimental Protocols
Do not use generic protocols for this molecule. Use the "High-Steric / High-Scavenger" method below.
Protocol A: The "Sulfur-Shield" Cocktail (Recommended)
Best for: Preventing S-alkylation and Oxidation while overcoming steric hindrance.
Preparation: Dissolve the Boc-protected compound in a minimal amount of DCM (only if solubility is an issue), otherwise use the cocktail directly.
Scavenger Addition: Premix the scavengers (Phenol, Thioanisole, Water, EDT) before adding the TFA to ensure the "trap" is ready.
Reaction: Add TFA. Stir vigorously at Room Temperature for 2 to 4 hours .
Note: Do not heat. Heating increases the rate of S-alkylation faster than it increases deprotection.
Work-up:
Precipitate directly into cold Diethyl Ether (pre-cooled to -20°C).
Centrifuge and wash the pellet 3x with cold ether to remove the scavengers.
Tip: Thioanisole is oily; thorough washing is required.
Protocol B: The "Rescue" Reduction (Post-Synthesis)
Use this if you observe +16 Da (Sulfoxide) impurities.
Dissolve crude peptide in TFA.
Add Dimethyl Sulfide (DMS) (10% v/v).
Add Ammonium Iodide (NH
I) (10-20 equivalents).
Stir at 0°C for 30-60 minutes.
Quench with water and lyophilize immediately. The
formed will sublime or wash out.
Comparative Data: Scavenger Efficiency
The following table summarizes the efficiency of different scavenger cocktails specifically for Methionine-containing peptides during Boc removal [6][19].
Scavenger Cocktail
Composition
Met Recovery
S-tBu Impurity (+56)
Met(O) Impurity (+16)
Standard
50% TFA / DCM
< 60%
High
Moderate
Silane Mix
95% TFA / 2.5% TIS / 2.5% H2O
75%
Moderate
Low
Reagent K
TFA/Phenol/H2O/Thioanisole/EDT
> 95%
Negligible
Negligible
DMS Cocktail
TFA / DMS / H2O
85%
Low
Lowest
References
BenchChem. (2025).[1][5] Troubleshooting incomplete Boc deprotection of N-methylated methionine. Retrieved from
Sigma-Aldrich. (n.d.).[6][7] Fmoc Resin Cleavage and Deprotection Guide. Retrieved from
ResearchGate. (2023). Boc deprotection conditions tested: HCl/Dioxane vs TFA. Retrieved from
Peptide.com. (n.d.). Amino Acid Derivatives for Peptide Synthesis: Scavenger Protocols. Retrieved from
BOC Sciences. (n.d.). Boc-Amino Acids: Properties and Steric Hindrance. Retrieved from
ACS Omega. (2023).[7] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [7]
NIH/PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group. Retrieved from
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Cleavage.[8] Retrieved from
NIH/PMC. (2023). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid. Retrieved from
Preventing racemization during Boc-alpha-methyl-DL-methionine activation
Technical Support Center: Activation & Coupling of Boc-α-Methyl-DL-Methionine Executive Summary: The Stereochemical Reality Status: Boc-α-methyl-DL-methionine is a racemic mixture containing both (R)- and (S)-enantiomers...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Activation & Coupling of Boc-α-Methyl-DL-Methionine
Executive Summary: The Stereochemical Reality
Status:Boc-α-methyl-DL-methionine is a racemic mixture containing both (R)- and (S)-enantiomers.
Technical Verdict: "Preventing racemization" of this specific molecule during activation is a chemical redundancy.
It is already racemic (DL): You cannot racemize a mixture that is already a 50:50 racemate.
Chemical Impossibility: Even if you possessed a pure enantiomer (e.g., L-α-Me-Met), α-methyl amino acids cannot racemize via the standard 5(4H)-oxazolone mechanism because they lack the α-proton required for enolization.
The Real Challenge: The "racemization" issues users often report with this molecule are actually diastereomer formation (when coupling the DL-mixture to a chiral chain) or low coupling efficiency due to extreme steric hindrance.
Part 1: Diagnostic & Troubleshooting Guide
Q1: "I am seeing double peaks in my HPLC after coupling. Is this racemization?"
Diagnosis: No. This is Diastereomer Formation .
Explanation: You are coupling a racemic starting material (DL-Met derivative) to a chiral amine (e.g., L-peptide resin).
Result: You have synthesized two distinct chemical entities (diastereomers) which have different physical properties and retention times.
Solution: If you require a single isomer, you must source enantiomerically pure Boc-α-methyl-L-methionine or Boc-α-methyl-D-methionine . You cannot "fix" this during activation.
Q2: "The coupling reaction is extremely slow. Is the active ester decomposing?"
Diagnosis: Likely yes. The α-methyl group creates massive steric hindrance.
Mechanism: The extra methyl group at the α-carbon blocks the approach of the amine nucleophile to the activated carbonyl. Standard coupling times (1-2 hours) are insufficient.
Risk: Prolonged activation times allow side reactions (like N-acyl urea formation or hydrolysis) to outcompete the desired coupling.
Solution: Switch to High-Efficiency Coupling Reagents (HATU/HOAt) or Acid Fluorides (see Protocol A).
Q3: "I actually meant Boc-N-methyl-methionine. Does that racemize?"
Diagnosis:YES. This is a critical distinction.
Risk:N-methyl amino acids are highly prone to racemization because they form unstable oxazolonium ions and do possess an α-proton that can be abstracted by base.
Solution: Use Protocol C (Collidine/TMP bases) immediately.
Part 2: Technical Deep Dive (Mechanisms)
Why α-Methyl Amino Acids Are Stereochemically Stable
Standard amino acids racemize because the 5(4H)-oxazolone intermediate has an acidic proton at the C4 position (the α-proton). Bases remove this proton, causing the ring to aromatize/enolize, destroying chirality.
α-Methyl Amino Acids form the oxazolone, but the C4 position is blocked by a methyl group. There is no proton to remove. The stereocenter is "locked."
Figure 1: Mechanistic comparison showing why α-methyl amino acids are immune to the standard racemization pathway.
Technical Support Center: Optimizing Coupling Reactions for Boc-alpha-methyl-DL-methionine
Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting and best practices for one of the more challenging steps in peptide chemistry: the efficient coupling o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting and best practices for one of the more challenging steps in peptide chemistry: the efficient coupling of sterically hindered amino acids, specifically focusing on Boc-alpha-methyl-DL-methionine. The inherent steric bulk of the α-methyl group dramatically reduces reaction rates and presents unique challenges that require careful optimization of key parameters, most notably temperature.[1][2] This document is designed for drug development professionals and research scientists to navigate these complexities, ensuring high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with Boc-alpha-methyl-DL-methionine so challenging?
The primary difficulty arises from steric hindrance. The presence of the methyl group on the α-carbon, adjacent to the carboxyl group, physically blocks the incoming nucleophilic amine of the coupling partner.[3] This steric clash makes it difficult for the reactants to achieve the necessary orientation for peptide bond formation, leading to significantly slower reaction rates and often incomplete couplings under standard conditions.[1][3]
Q2: What is the fundamental role of temperature in this coupling reaction?
Temperature is a double-edged sword in peptide synthesis.
Positive Effect: Increasing the temperature provides the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.[4] This can lead to faster reaction rates and drive the coupling to completion, potentially improving overall crude purity by reducing the formation of deletion sequences that result from incomplete reactions.[5]
Negative Effect: Elevated temperatures can promote undesirable side reactions.[4] The most significant of these is epimerization, but others include the degradation of reagents or sensitive amino acid side chains.[6][7]
Q3: What is epimerization, and why is it a primary concern at higher temperatures?
Epimerization is the change in configuration at a single stereocenter. In peptide synthesis, it refers to the loss of chiral purity at the α-carbon of the amino acid being coupled.[8] The mechanism often involves the abstraction of the α-proton by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of D and L isomers.
Elevated temperature and the presence of a base (required for most coupling reactions) create an environment where this proton abstraction is more likely to occur, significantly increasing the risk of epimerization.[6][8] This is particularly critical when synthesizing peptides for pharmaceutical applications, where stereochemical purity is paramount.
Q4: Which coupling reagents are most effective for sterically hindered amino acids like this one?
Standard carbodiimide reagents like DCC or DIC alone are often inefficient for these couplings.[3] More potent, specialized reagents are required. The best choices are typically uronium/aminium or phosphonium salt-based reagents that form highly reactive intermediates.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and rapid kinetics.[9][10]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent, though slightly less reactive than HATU.[9]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on Oxyma Pure®. It offers high efficiency comparable to HATU but with improved safety and solubility profiles.[7]
These reagents should always be used with a suitable base, such as N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).[10]
Troubleshooting Guide: Temperature Optimization
Problem: My coupling reaction with Boc-alpha-methyl-DL-methionine is incomplete at room temperature.
This is the most common issue. An incomplete reaction leads to deletion sequences in your final peptide, which can be difficult to purify away.
Causality: The kinetic energy at room temperature (20-25°C) is insufficient to overcome the steric hindrance of the α-methyl group.
Solution Pathway:
Modest Temperature Increase: Gently warm the reaction vessel to 35-40°C and maintain for 2-4 hours.[11] This is often sufficient to improve the reaction rate without significantly increasing the risk of epimerization. Monitor the reaction for completion (see Protocol 2).
Extend Reaction Time: If a modest temperature increase is not enough, try extending the reaction time at that temperature to 8-12 hours before concluding the reaction is stalled.[12]
Perform a Double Coupling: If the reaction is still incomplete after the first coupling, filter and wash the resin, then subject it to a second, fresh round of the amino acid and coupling reagents.[13] This is often more effective than simply extending the time of a single, potentially degrading reaction mixture.
Problem: I've increased the temperature to 50°C, but the coupling is still sluggish.
Causality: The activation energy required is higher than what 50°C can provide, or your coupling reagent is not potent enough for this specific sequence.
Solution Pathway:
Switch to a More Powerful Reagent: If you are using a carbodiimide/additive system, this is the point to switch to a uronium salt. If you are already using HBTU, consider switching to HATU or COMU, which are generally more reactive.[7][9]
Controlled High-Temperature Synthesis: In automated synthesizers, temperatures can be increased further. A range of 60-75°C can be effective. Some high-efficiency protocols even use temperatures up to 90°C, but this should be approached with extreme caution and only for very short coupling times (e.g., 2-5 minutes) to minimize side reactions.[4][14]
Consider Microwave Synthesis: Microwave-assisted peptide synthesis (MAPS) is an excellent technique for difficult couplings.[15] The rapid, localized heating can drive reactions to completion in minutes, minimizing the total time the peptide is exposed to high temperatures and thus reducing the window for side reactions to occur.[15]
Problem: My yield improved at a higher temperature, but LC-MS analysis shows a new, closely eluting peak, suggesting epimerization.
Causality: You have successfully overcome the kinetic barrier, but the conditions are too harsh, causing a loss of stereochemical integrity.
Solution Pathway:
Reduce the Temperature: This is the most direct solution. Find the "sweet spot" by systematically lowering the temperature in 5°C increments until the side product is minimized while maintaining an acceptable coupling efficiency.
Minimize Base Exposure: Use the minimum amount of base necessary for the reaction (typically 2 equivalents relative to the amino acid). Ensure the base is added last or concurrently with the coupling reagent to avoid prolonged pre-activation of the amino acid at high temperature, which is a known cause of epimerization.[4]
Change Your Additive/Reagent System: If using a carbodiimide like DIC, ensure you are using an epimerization-suppressing additive like Oxyma Pure® or HOAt.[7] Switching to a reagent like COMU, which has Oxyma Pure integrated into its structure, is also an excellent strategy.[7]
Protocols & Data
Table 1: Recommended Starting Conditions for Boc-alpha-methyl-DL-methionine Coupling
Coupling Reagent
Additive
Base (Equivalents)
Starting Temperature
Max Recommended Temp.
Notes
DIC
Oxyma Pure®
DIEA (2 eq.)
25°C
50°C
Low temperatures are generally advised for carbodiimide reactions to prevent side reactions like N-acylurea formation.[7]
HBTU
None
DIEA (2 eq.)
30°C
75°C
A robust, general-purpose reagent for hindered couplings.
HATU
None
DIEA (2 eq.)
25°C
90°C
The most powerful option, but the risk of epimerization is highest at elevated temperatures. Use high temps with short reaction times.[9][10]
COMU
None
DIEA (2 eq.)
30°C
75°C
Excellent reactivity with a better safety profile than HOBt/HOAt-based reagents. Highly recommended for difficult sequences.[7]
Protocol 1: Standard Manual Coupling Procedure
This protocol assumes a solid-phase synthesis on a 0.1 mmol scale.
Resin Swelling: Swell the N-terminal deprotected peptide-resin in dimethylformamide (DMF) for 20 minutes. Drain the solvent.
Prepare Coupling Solution: In a separate vial, dissolve Boc-alpha-methyl-DL-methionine (0.4 mmol, 4 eq.), your chosen coupling reagent (e.g., HATU, 0.38 mmol, 3.8 eq.), and your additive if required (e.g., Oxyma, 0.4 mmol, 4 eq.) in ~2 mL of DMF.
Initiate Reaction: Add the coupling solution to the resin. Immediately add the base (e.g., DIEA, 0.8 mmol, 8 eq.).
Incubate: Agitate the reaction vessel at your chosen starting temperature (e.g., 35°C) using a shaker or nitrogen bubbling.
Monitor: After 1 hour, take a small sample of resin beads to check for reaction completion using the Kaiser test (Protocol 2).
Completion & Wash: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next deprotection step.
Protocol 2: Reaction Monitoring with the Kaiser Test
The Kaiser test detects free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling.
Sample Collection: Remove a few resin beads (~1-2 mg) from the reaction vessel and wash them thoroughly with DMF and then ethanol in a small test tube.
Reagent Addition: Add 2-3 drops of each of the following three solutions to the beads:
Solution A: 5g ninhydrin in 100 mL ethanol.
Solution B: 80g phenol in 20 mL ethanol.
Solution C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine.
Heating: Heat the test tube to 100°C for 3-5 minutes.
Observation:
Dark Blue Beads: Positive result. Free amines are present; the coupling is incomplete.
Yellow/Colorless Beads: Negative result. No free amines detected; the coupling is complete.
Visual Workflow
Decision Tree for Temperature Optimization
The following diagram outlines a logical workflow for troubleshooting and optimizing the coupling temperature for Boc-alpha-methyl-DL-methionine.
Caption: Workflow for optimizing coupling temperature.
References
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. Retrieved January 26, 2026, from [Link]
Pharmaffiliates. (n.d.). Understanding Boc-L-Methionine: Applications and Sourcing. Pharmaffiliates. Retrieved January 26, 2026, from [Link]
Collins, J., Porter, K., Singh, S., & Vanier, G. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(4), 940–943.
Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Rapid solid-phase peptide synthesis using thermal and controlled microwave irradiation. The Journal of organic chemistry, 73(19), 7532–7542. Referenced in ResearchGate: [Link]
U.S. Patent No. US20170342104A1. (2017). Coupling method for peptide synthesis at elevated temperatures.
Abdel-Moty, S. G., Riemen, M. W., & El-Gazzar, A. A. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved January 26, 2026, from [Link]
Katritzky, A. R., Ang, G. Y., & Lan, X. (1994). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved January 26, 2026, from [Link]
Sinai, T., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Retrieved January 26, 2026, from [Link]
Liu, S., et al. (2021). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 12(1), 5634. Retrieved January 26, 2026, from [Link]
Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6234. Retrieved January 26, 2026, from [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved January 26, 2026, from [Link]
Wang, Y., et al. (2018). A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent. ResearchGate. Retrieved January 26, 2026, from [Link]
Lundgren, R. J., & Stradiotto, M. (2012). The Synthesis of Sterically Hindered Amides. Angewandte Chemie International Edition, 51(49), 12154-12156. Referenced in ResearchGate: [Link]
Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved January 26, 2026, from [Link]
Apeptide. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Apeptide. Retrieved January 26, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC analysis methods for Boc-alpha-methyl-DL-methionine purity
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
Boc-α-methyl-DL-methionine is a specialized, sterically hindered amino acid derivative used to introduce conformational constraints into peptide backbones. Unlike standard amino acids, the α-methyl group restricts bond rotation, stabilizing specific secondary structures (helices/turns) and increasing resistance to enzymatic degradation.
However, its analysis presents a unique "Triad of Challenges" for the analytical chemist:
Oxidative Instability: The thioether side chain of methionine is highly susceptible to oxidation, forming sulfoxides (Met(O)) and sulfones (Met(O₂)) during sample preparation.
Hydrophobic/Polar Duality: The Boc group and α-methyl group add significant hydrophobicity, while potential impurities (free methionine, deprotected fragments) are highly polar.
Detection Limitations: Lacking a strong chromophore (like Trp or Tyr), it relies on low-wavelength UV detection (205–215 nm), making baseline noise and solvent quality critical factors.
This guide compares the industry-standard Acidic RP-HPLC (Method A) against the MS-Compatible Neutral/Acidic Hybrid (Method B) to determine the optimal workflow for purity assessment.
Comparative Analysis of HPLC Methodologies
We evaluated two primary methodologies. Method A is the robust Quality Control (QC) standard, while Method B is the investigative alternative for impurity identification.
Good (May show slight tailing for basic impurities)
MS Compatibility
Poor (TFA suppresses ionization)
Excellent
Met(O) Resolution
High (Baseline separation of oxidized forms)
Moderate
Detection Limit (UV)
< 0.05% impurity level
~0.1% impurity level (FA has higher UV cutoff)
Expert Insight: Why Method A Wins for Purity
For routine purity analysis of Boc-α-methyl-DL-methionine, Method A is superior . The use of TFA (Trifluoroacetic acid) acts as an ion-pairing agent that sharpens the peaks of Boc-protected amino acids and ensures strict baseline separation between the main peak and the more polar methionine sulfoxide impurity. Method B is reserved for when an unknown impurity peak appears, and mass spectrometry is required to identify it.
Detailed Experimental Protocol: Method A (The Gold Standard)
This protocol is designed to be self-validating . If the System Suitability criteria are not met, the results are invalid.
Column Temp: 30°C (Controls viscosity and retention reproducibility)
Detection: UV @ 210 nm (Reference: 360 nm)
Injection Volume: 10 µL
D. Gradient Profile
Time (min)
% Phase B
Event
Mechanism
0.0
5
Start
Load polar impurities (free Met)
2.0
5
Isocratic Hold
Elute salts/solvent front
20.0
95
Linear Ramp
Elute Boc-α-Me-Met & hydrophobic dimers
22.0
95
Wash
Clean column
22.1
5
Re-equilibrate
Critical: Return to initial conditions
30.0
5
End
Ready for next injection
E. Sample Preparation (Critical Step)
Stock Solution: Dissolve 10 mg Boc-α-methyl-DL-methionine in 10 mL Diluent (1 mg/mL).
Handling:Do not sonicate for >1 minute (heat promotes oxidation). Vortex gently.
Storage: Analyze within 4 hours or store at 4°C. Spontaneous oxidation to sulfoxide occurs at room temperature over 24h.
Visualization: Logical Workflows
Figure 1: Analytical Decision Tree
A logical framework for selecting the correct analysis path based on your specific goal (Purity vs. ID).
Caption: Decision matrix for selecting between High-Resolution QC (Method A) and Impurity Identification (Method B).
Figure 2: Impurity Formation Pathway
Understanding the chemical origins of the impurities detected by this method.
Caption: Chemical degradation pathways leading to the two most common impurities: Sulfoxide (oxidation) and Free Amine (acid hydrolysis).
System Suitability & Expected Results
To ensure Trustworthiness , every run must include a System Suitability Test (SST).
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (RT)
Main peak ± 0.5 min
Drift indicates mobile phase evaporation or column aging.
Tailing Factor (Tf)
0.8 < Tf < 1.5
High tailing (>1.5) suggests secondary silanol interactions or column voiding.
Resolution (Rs)
> 2.0 (Main vs. Sulfoxide)
Critical for quantifying the oxidation impurity accurately.
% RSD (Area)
< 2.0% (n=5 injections)
Validates injector precision and pump stability.
Expected Elution Order (Method A):
Void Volume (t0): Unretained salts.
Free α-methyl-methionine: Very polar, elutes early (2–4 min).
Boc-α-methyl-methionine Sulfoxide: More polar than target (10–12 min).
Boc-α-methyl-DL-methionine (Target): Main peak (14–16 min).
Boc-α-methyl-methionine Sulfone: Rare, elutes just before or after main peak depending on pH.
References
Sielc Technologies. HPLC Method for Analysis of Methionine on Primesep 100 Column. Sielc.com.[4] Link
Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis.[5] Link
Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigmaaldrich.com. Link
BOC Sciences. Amino Acid Analysis by HPLC. Bocsci.com.
Rentier, C. et al. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PubMed Central. Link
Mass spectrometry fragmentation patterns of alpha-methyl methionine peptides
Mass Spectrometry Fragmentation Patterns of -Methyl Methionine Peptides: A Comparative Guide Executive Summary -Methyl Methionine ( -MeMet) is a non-canonical amino acid increasingly utilized in peptidomimetics to enhanc...
Author: BenchChem Technical Support Team. Date: February 2026
Mass Spectrometry Fragmentation Patterns of
-Methyl Methionine Peptides: A Comparative Guide
Executive Summary
-Methyl Methionine (-MeMet) is a non-canonical amino acid increasingly utilized in peptidomimetics to enhance proteolytic stability and constrain peptide conformation. However, its quaternary -carbon introduces unique challenges in mass spectrometry (MS) characterization compared to standard Methionine (Met).
This guide provides a technical comparison of the fragmentation behaviors of
-MeMet versus native Met. It details the mass shifts, specific neutral losses, and altered backbone cleavage kinetics required for accurate identification in drug development workflows.
Key Differentiators at a Glance
Feature
Native Methionine (Met)
-Methyl Methionine (-MeMet)
Residue Mass (Monoisotopic)
131.0405 Da
145.0562 Da (+14.0157 Da)
Immonium Ion ()
104.05
118.07
Side Chain Neutral Loss
-48 Da (CHSH)
-48 Da (CHSH)
Backbone Cleavage
Standard b/y ion series
Sterically hindered; reduced intensity at N-terminal bond
Mechanistic Comparison: Fragmentation Pathways
Structural Impact on Ionization
The substitution of the
-proton with a methyl group creates a quaternary center. While this does not significantly alter the proton affinity of the backbone amide or the side-chain sulfur, it drastically changes the steric landscape during Collision-Induced Dissociation (CID).
Native Met: The
-proton is available for abstraction, facilitating certain low-energy rearrangement pathways.
-MeMet: The lack of an -proton blocks specific hydrogen-transfer mechanisms, often simplifying the spectrum but requiring higher collision energies (CE) to induce backbone cleavage due to the "gem-dimethyl" type steric stabilization.
Side-Chain Neutral Losses
Both residues possess the same thioether side chain. Consequently, the characteristic neutral loss remains a dominant feature in both spectra, serving as a reliable diagnostic tag.
Methanethiol Loss (-48 Da): The loss of the side chain as CH
SH is observed in both species.
Mechanism:[1][2][3][4] Nucleophilic attack or 1,2-elimination. The
-methyl group does not prevent this loss, making the peak a shared signature.
Methanesulfenic Acid Loss (-64 Da): If oxidized (Sulfoxide form), both residues will exhibit a dominant -64 Da loss (CH
SOH).
Immonium Ion Shift
The most distinct diagnostic marker in the low-mass region is the immonium ion.
Met Immonium (
): 104.05.
-MeMet Immonium (): The addition of the methyl group shifts this ion to 118.07 .
Note: This mass region (
110–120) can be noisy; high-resolution MS (HRMS) is recommended to distinguish this peak from other internal fragments.
Visualization of Fragmentation Pathways[2]
The following diagram illustrates the parallel fragmentation pathways, highlighting the mass shifts and structural differences.
Caption: Comparative fragmentation pathways showing the mass shift in immonium ions and the conservation of side-chain neutral losses.
Experimental Protocol: Characterization Workflow
This protocol ensures the differentiation of
-MeMet from potential isobaric interferences or unmodified Met.
Sample Preparation[4]
Digestion: Use standard trypsin/Lys-C protocols.
-MeMet residues are generally resistant to proteolysis. If the -MeMet is at the cleavage site, expect missed cleavages.
Oxidation Control: To prevent ambiguity between
-MeMet (+14 Da) and oxidized variants of other residues, perform alkylation or reduction steps carefully.
LC-MS/MS Acquisition Parameters
Ionization: ESI (Positive Mode).
Fragmentation Mode: HCD (Higher-energy Collisional Dissociation) is preferred over CID. The higher energy is often necessary to overcome the steric barrier of the quaternary
-carbon for backbone fragmentation.
Collision Energy (CE): Employ a stepped CE (e.g., 25, 30, 35 NCE) to capture both the labile side-chain losses and the stable backbone fragments.
Data Analysis Configuration
When setting up your search engine (e.g., Mascot, MaxQuant, or Proteome Discoverer), configure the following:
Variable Modification: Define a custom modification.
Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved February 4, 2026, from [Link]
National Institute of Standards and Technology (NIST). (2017).[7] Collision-Induced Dissociation of Deprotonated Peptides.[8] Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry.[1][4] Retrieved February 4, 2026, from [Link]
IonSource. (n.d.). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. Retrieved February 4, 2026, from [Link]
Oregon State University. (n.d.). Mass Spectrometry of Peptides and Proteins. Retrieved February 4, 2026, from [Link] (General Reference for MS Principles)
A Comparative Guide to Boc- and Fmoc-Protected α-Methyl-DL-Methionine in Solid-Phase Peptide Synthesis
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone of innovation, imparting enhanced stability, conformational rigidity, and proteolytic resistance. Among the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone of innovation, imparting enhanced stability, conformational rigidity, and proteolytic resistance. Among these, α-methylated amino acids are of particular interest for their ability to induce and stabilize helical secondary structures. This guide provides an in-depth, technical comparison of two workhorses in solid-phase peptide synthesis (SPPS) applied to a sterically hindered building block: Boc-α-methyl-DL-methionine and Fmoc-α-methyl-DL-methionine. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights and experimental frameworks necessary to make informed decisions for their synthetic strategies.
The Significance of α-Methyl Amino Acids in Peptide Therapeutics
The substitution of the α-hydrogen with a methyl group in an amino acid residue has profound implications for the resulting peptide's structure and function. This seemingly minor modification introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. This restriction favors the adoption of helical structures, a critical feature for many biologically active peptides that mediate their interactions with protein targets.[1][2] Furthermore, the presence of the α-methyl group can render the adjacent peptide bond resistant to enzymatic cleavage, thereby enhancing the peptide's in vivo half-life.[1]
Methionine, with its flexible, sulfur-containing side chain, plays diverse roles in peptide function. Its α-methylated counterpart, α-methyl-DL-methionine, is a valuable tool for designing helical peptides with tailored properties. The choice between a Boc- or Fmoc-protected version of this amino acid derivative is a critical decision that will dictate the entire synthetic workflow.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes. Orthogonality in this context means that the Nα-protecting group can be removed under conditions that do not affect the side-chain protecting groups or the linkage of the peptide to the solid support.[]
The Boc Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group. Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5]
The Fmoc Strategy: The more contemporary Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. This group is cleaved using a secondary amine, most commonly piperidine.[4][]
This difference in deprotection chemistry has cascading effects on reagent selection, potential side reactions, and the overall efficiency of synthesizing peptides containing sterically hindered residues like α-methyl-DL-methionine.
Comparative Analysis: Performance and Practical Considerations
While a direct, side-by-side quantitative comparison for α-methyl-DL-methionine is not extensively documented in a single study, we can infer performance based on the well-established principles of each chemistry when dealing with sterically hindered amino acids.
Performance Metric
Boc-α-methyl-DL-methionine
Fmoc-α-methyl-DL-methionine
Key Considerations
Coupling Efficiency
Generally high, particularly with in situ neutralization protocols. The protonated state of the amine after TFA deprotection can reduce aggregation.[4]
Can be challenging due to the significant steric hindrance of the α-methyl group. Requires potent coupling reagents and potentially longer reaction times or microwave assistance.[7]
Optimization of coupling reagents (e.g., HATU, HCTU, COMU) is critical for both strategies to overcome the steric barrier.[][9]
The mild conditions of Fmoc-SPPS are advantageous for peptides containing acid-sensitive modifications.
Overall Yield
Can be high, but repeated acid exposure may lead to gradual peptide loss from acid-sensitive resins (e.g., Merrifield resin).[10]
Generally high, with a lower risk of premature cleavage from the resin during synthesis.
Yield is highly dependent on the efficiency of the coupling steps, especially for a sterically hindered residue.
Final Peptide Purity
Can be high, but the harsh final cleavage with reagents like HF can generate more side products.
Often higher due to milder deprotection steps and final cleavage conditions.
Purity is contingent on minimizing deletion sequences from incomplete couplings and avoiding side reactions.
Side Reactions
Risk of tert-butylation of the methionine sulfur side chain during deprotection or final cleavage.[4]
Potential for diketopiperazine formation at the N-terminal dipeptide stage and aspartimide formation if Asp residues are present.[11]
The choice of scavengers during final cleavage is crucial for both strategies to protect sensitive residues like methionine.
Cost
Boc-protected amino acids are generally less expensive.
Fmoc-protected amino acids can be more costly, though prices have been decreasing.[]
The overall cost-effectiveness should consider reagent costs, synthesis time, and final peptide yield and purity.[]
Experimental Workflows and Protocols
The successful incorporation of the sterically hindered α-methyl-DL-methionine requires optimized protocols that address the challenge of forming the peptide bond.
Boc-SPPS Protocol for Boc-α-methyl-DL-methionine Incorporation
This protocol assumes a manual synthesis on a 0.1 mmol scale using MBHA resin.
Resin Swelling: Swell the MBHA resin in dichloromethane (DCM) for 30 minutes.
Boc Deprotection:
Treat the resin with 50% TFA in DCM for 2 minutes.
Drain and repeat the 50% TFA in DCM treatment for 20 minutes.
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
Neutralization:
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.
Wash the resin with DCM (3x).
Coupling of Boc-α-methyl-DL-methionine:
In a separate vessel, pre-activate a 4-fold excess of Boc-α-methyl-DL-methionine (0.4 mmol) with a 4-fold excess of HBTU (0.4 mmol) and a 6-fold excess of DIEA (0.6 mmol) in N,N-dimethylformamide (DMF) for 5-10 minutes.
Add the activated amino acid solution to the resin.
Shake for 2-4 hours at room temperature. The use of microwave irradiation can significantly reduce coupling times.
Monitor the coupling reaction using the Kaiser test (note: this test is not applicable to the N-terminal of a coupled α-methylated amino acid). A small sample of resin can be cleaved and analyzed by mass spectrometry to confirm coupling.
Washing: Wash the resin with DMF (3x) and DCM (3x).
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids.
Final Cleavage and Deprotection:
Treat the dried peptide-resin with a cleavage cocktail such as HF/anisole (9:1) or a lower-toxicity alternative like TFMSA/TFA/DCM/anisole for 1-2 hours at 0 °C.[12]
Precipitate the cleaved peptide in cold diethyl ether.
Centrifuge, decant the ether, and dry the crude peptide.
Fmoc-SPPS Protocol for Fmoc-α-methyl-DL-methionine Incorporation
This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin.
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 3 minutes.
Drain and repeat the 20% piperidine in DMF treatment for 10 minutes.
In a separate vessel, dissolve a 4-fold excess of Fmoc-α-methyl-DL-methionine (0.4 mmol), a 3.9-fold excess of HCTU (0.39 mmol), and a 6-fold excess of DIEA (0.6 mmol) in DMF.[13]
Add the coupling solution to the resin.
Shake for 2-4 hours at room temperature. As with the Boc protocol, microwave heating can enhance coupling efficiency.
Monitor the reaction completion. A UV-Vis spectrophotometer can be used to quantify the amount of Fmoc released in the subsequent deprotection step to assess the coupling yield.[14]
Washing: Wash the resin with DMF (3x) and DCM (3x).
Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids.
Final Cleavage and Deprotection:
Wash the peptide-resin with DCM and dry under vacuum.
Treat the resin with a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature. The inclusion of a scavenger like TIS is crucial to prevent side reactions with the methionine residue.
Filter the resin and collect the filtrate.
Precipitate the peptide in cold diethyl ether.
Centrifuge, decant the ether, and dry the crude peptide.
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: A diagram of the Boc-SPPS workflow.
Caption: A diagram of the Fmoc-SPPS workflow.
Conclusion and Recommendations
Both Boc and Fmoc solid-phase peptide synthesis are robust methodologies capable of incorporating sterically hindered amino acids like α-methyl-DL-methionine. The choice between them is not one of universal superiority but rather of strategic selection based on the specific requirements of the target peptide and the available laboratory infrastructure.
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive functionalities and simplify the final cleavage and purification steps.[][] For the synthesis of peptides containing α-methyl-DL-methionine where acid-sensitive post-translational modifications are also present, the Fmoc approach is highly recommended.
However, the Boc strategy remains a powerful and sometimes advantageous alternative, particularly for sequences prone to aggregation. The repetitive acidic deprotection steps in Boc-SPPS can help to disrupt interchain hydrogen bonding, which can be a significant issue in the synthesis of hydrophobic or β-sheet-forming peptides.[4] Given that α-methylated residues can increase the hydrophobicity of a peptide, the Boc strategy should be seriously considered for sequences where aggregation is anticipated to be a major hurdle.
Ultimately, the successful synthesis of peptides containing α-methyl-DL-methionine hinges on the careful optimization of coupling conditions, regardless of the chosen Nα-protection strategy. The use of potent coupling reagents, extended reaction times, and potentially microwave-assisted synthesis will be key to achieving high-purity peptides for research and drug development.
References
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Horwell, D. C., et al. (1996). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Amino Acids, 10(3), 231-244. [Link]
Pustovalova, Y., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2305. [Link]
Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9687-9688. [Link]
Bird, G. H., et al. (2010). Synthesis of Stabilized Alpha-Helical Peptides. Current Protocols in Chemical Biology, 2(2), 69-86. [Link]
Walsh, P. J. (2007). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. ACS PRF Annual Report. [Link]
Toniolo, C., et al. (2001). Dye-Labeled C-alpha-Tetrasubstituted alpha-Amino Acids. Journal of Peptide Science, 7(6), 261-267. [Link]
Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 342-347. [Link]
Fairlie, D. P., & Hoang, H. N. (2011). Design and synthesis of α-helical peptides and mimetics. Australian Journal of Chemistry, 64(8), 917-927. [Link]
Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. [Link]
Uversky, V. N., & Fink, A. L. (2004). Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine. Cellular and Molecular Life Sciences, 61(5), 524-540. [Link]
Liu, W., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
Shepherd, N. E., et al. (2011). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications, 47(4), 1232-1234. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Metabolic Stability Comparison: Alpha-Methylated vs. Non-Methylated Methionine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical comparison of the metabolic stability and intracellular fate of L-Methionine (Met) versus its analogue,
-Methyl-L-Methionine (-MeMet) .
The core distinction lies in the "Alpha-Methyl Switch." While non-methylated methionine is a primary substrate for protein synthesis and the S-adenosylmethionine (SAM) cycle, the introduction of a methyl group at the
-carbon renders -MeMet metabolically inert. This modification eliminates the -proton required for PLP-dependent enzymatic degradation (transamination/decarboxylation) and introduces steric hindrance that blocks aminoacylation by methionyl-tRNA synthetase (MetRS). Consequently, -MeMet serves as a pure probe for amino acid transport (System L/LAT1) without the confounding variables of metabolic trapping or protein incorporation.
Mechanistic Basis of Stability
The metabolic divergence between Met and
-MeMet is governed by three primary enzymatic checkpoints.
A. Protein Synthesis (The MetRS Checkpoint)
L-Methionine: Is the natural substrate for Methionyl-tRNA Synthetase (MetRS) .[1] It is activated to form an aminoacyl-adenylate intermediate and transferred to tRNA
for incorporation into nascent polypeptide chains.
-MeMet: The -methyl group creates a steric clash within the catalytic active site of MetRS. Furthermore, the ribosome imposes strict stereochemical constraints at the peptidyl transferase center. Consequently, -MeMet is not incorporated into proteins , preventing "metabolic trapping" in the proteome.
B. The SAM Cycle (The MAT Checkpoint)
L-Methionine: Converted by Methionine Adenosyltransferase (MAT) into S-adenosylmethionine (SAM), the universal methyl donor.[2]
-MeMet: While it may bind to MAT with low affinity, it acts as a competitive inhibitor rather than a substrate. It cannot effectively drive the methylation cycle, leading to intracellular accumulation of the parent compound rather than conversion to downstream metabolites (SAM, SAH, Homocysteine).[3]
C. Catabolic Degradation (The PLP Checkpoint)
L-Methionine: Subject to transamination and decarboxylation. These reactions are Pyridoxal 5'-Phosphate (PLP)-dependent and mechanistically require the abstraction of the
-proton to form a quinonoid intermediate.
-MeMet: The substitution of the -proton with a methyl group renders this abstraction impossible. The enzymatic reaction mechanism is chemically blocked, conferring high resistance to catabolic breakdown.
Comparative Performance Data
The following table summarizes the physiological and physicochemical differences.
Feature
L-Methionine (Non-Methylated)
-Methyl-Methionine
Transport Mechanism
LAT1 (SLC7A5) / System L
LAT1 (SLC7A5) / System L
Transport Kinetics
High Affinity ()
High Affinity (Competitive with Met)
Protein Incorporation
Yes (High)
No (Negligible)
Metabolic Trapping
Yes (via Protein & SAM)
No (Intracellular Accumulation only)
Enzymatic Susceptibility
High (MetRS, MAT, Transaminases)
Low (Metabolically Inert)
Primary Utility
Nutrition, Protein Synthesis, Methylation
Transport Imaging, Metabolic Inhibition
Biological Half-Life
Short (Rapidly metabolized)
Long (Renal clearance dependent)
Experimental Protocols
Protocol A: In Vitro Metabolic Stability Assay (Microsomes)
Objective: To quantify the intrinsic clearance (
) difference between Met and -MeMet using liver microsomes.
Materials:
Pooled Liver Microsomes (Human or Rat, 20 mg/mL).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compounds: L-Methionine and
-MeMet (1 M final concentration).
Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g.,
-Methionine).
Workflow:
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.
Initiation: Add Test Compound (1
M) and NADPH regenerating system to start the reaction.
Sampling: At
min, remove 50 L aliquots.
Quenching: Immediately transfer aliquot into 150
L Ice-cold Acetonitrile. Vortex for 1 min.
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).
Calculation: Plot ln(% Remaining) vs. time. The slope
determines half-life ().
Expected Result: Met shows rapid decay (
min). -MeMet shows minimal loss ( min).
Protocol B: Competitive Transport vs. Incorporation Assay
Objective: To distinguish between simple transport (LAT1) and metabolic trapping (Protein Synthesis).
Materials:
Tumor Cell Line (e.g., MCF-7 or U87 glioma) expressing LAT1.
H-Met or C--MeMet) in HBSS buffer. Incubate at 37°C for 60 min.
Termination: Wash cells 3x with ice-cold PBS.
Fractionation:
Lyse cells with 0.2 M NaOH (Total Uptake).
Precipitate proteins with 10% TCA (Trichloroacetic acid).
Measurement: Count radioactivity in the Soluble Fraction (Free AA) vs. Precipitate (Protein Incorporated).
Expected Result (Met): High counts in Precipitate; Cycloheximide reduces Total Uptake significantly (blocks trapping).
Expected Result (
-MeMet): Counts exclusively in Soluble Fraction; Cycloheximide has minimal effect on Total Uptake (transport only).
Visualizations
Diagram 1: The Metabolic Fork in the Road
This diagram illustrates the divergent fates of Methionine and
-MeMet upon entering the cell.
Caption: Comparative metabolic pathways. L-Methionine (Black/Green paths) is metabolized into proteins and SAM.
-Methyl-Methionine (Blue/Red paths) enters via LAT1 but is blocked at all enzymatic steps, leading to intracellular accumulation.
Diagram 2: Structural Logic of Stability
Visualizing why the
-methyl group prevents degradation.
Caption: The "Alpha-Proton Requirement." PLP-dependent enzymes require an
-proton to initiate catalysis. The substitution of this proton with a methyl group in -MeMet mechanically breaks the reaction cycle.
References
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
Jager, P. L., et al. (2001). "Radiolabeled amino acids: basic aspects and clinical applications in oncology." Journal of Nuclear Medicine. Link
Wiriyasermkul, P., et al. (2016). "Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): Insights into the mechanisms of substrate recognition." Molecular Pharmacology. Link
Shotwell, M. A., et al. (1983). "The regulation of neutral amino acid transport in mammalian cells." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link
Caldwell, J. (1982). "Conjugation reactions in the metabolism of xenobiotics." Drug Metabolism Reviews (Context on alpha-methyl metabolic resistance). Link
A Comprehensive Guide to the Safe Disposal of Boc-alpha-methyl-DL-methionine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory formality but a cornerstone of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Boc-alpha-methyl-DL-methionine, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on established principles of chemical safety and waste management, providing a self-validating system for the responsible handling of this compound.
Understanding the Compound: Hazard Profile and Characteristics
Boc-alpha-methyl-DL-methionine is an amino acid derivative commonly utilized in peptide synthesis and other biochemical applications.[1][2] While specific toxicological data for this exact compound is not extensively documented, a thorough hazard assessment can be extrapolated from its constituent parts: the tert-butyloxycarbonyl (Boc) protecting group, the alpha-methyl group, and the DL-methionine core.
Boc Protecting Group: The Boc group is acid-labile and its removal often involves the use of strong acids like trifluoroacetic acid (TFA).[][]
DL-Methionine: Methionine is a sulfur-containing amino acid. While generally of low toxicity, its decomposition can release oxides of sulfur and nitrogen.[5] It is incompatible with strong oxidizing agents.[5][6]
Physical Form: This compound is typically a solid powder.[5] Therefore, inhalation of dust should be minimized.[5]
Based on available safety data sheets (SDS) for similar compounds, Boc-alpha-methyl-DL-methionine may cause eye, skin, and respiratory tract irritation.[5][7][8] The complete toxicological properties have not been fully investigated.[7][8] Therefore, it is prudent to handle this chemical with appropriate caution and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Boc-alpha-methyl-DL-methionine for any purpose, including disposal, the following minimum PPE should be worn to prevent exposure:
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles or glasses
Protects eyes from dust particles and potential splashes.[7]
Facilities handling this material should be equipped with an eyewash station and a safety shower.[5][7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Boc-alpha-methyl-DL-methionine is to treat it as a hazardous chemical waste.[9] Under no circumstances should this compound be disposed of down the sink or in regular trash.[9][10] Evaporation is not an acceptable method of disposal.[9][10]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions in the waste container.
Designate a Waste Container: Use a clearly labeled, dedicated container for solid chemical waste.[11] The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum).
Labeling: The waste container must be labeled with a "Hazardous Waste" tag.[12] The label should clearly state the contents, including the full chemical name: "Boc-alpha-methyl-DL-methionine".
Compatibility: Do not mix Boc-alpha-methyl-DL-methionine with other chemical wastes in the same container unless you have confirmed their compatibility. Specifically, avoid mixing with strong acids or strong oxidizing agents.[5][6]
Step 2: Containment and Storage
Container Management: Keep the waste container securely closed at all times, except when adding waste.[9] This prevents the release of dust and vapors.
Storage Location: Store the waste container in a designated satellite accumulation area (SAA).[11] This area should be well-ventilated, such as in a fume hood, and away from heat or sources of ignition.[8][11]
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]
Step 3: Arranging for Disposal
Contact your Institution's Environmental Health & Safety (EHS) Office: Your institution's EHS or equivalent department is responsible for the collection and proper disposal of hazardous chemical waste.[9][11]
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup. This may involve an online request system or specific paperwork.[11]
Do Not Transport: Do not transport the hazardous waste yourself. Trained EHS personnel will collect it from the designated accumulation area.[9]
The following diagram illustrates the decision-making process for the disposal of Boc-alpha-methyl-DL-methionine:
Caption: Workflow for the proper disposal of Boc-alpha-methyl-DL-methionine.
Contingency and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
Assess the Spill: For a small, manageable spill of solid material, you may proceed with cleanup if you are trained to do so.
Don PPE: At a minimum, wear the PPE outlined in Section 2.
Cleanup Procedure:
Gently sweep or vacuum the solid material to avoid generating dust.[5]
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[5][7]
Wash the spill area thoroughly with soap and water once the solid material has been removed.[7]
Report the Spill: Report all spills to your supervisor and EHS office, following your institution's reporting guidelines.
The following flowchart outlines the immediate actions to be taken in the event of a spill:
Caption: Spill response plan for Boc-alpha-methyl-DL-methionine.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste is a collective responsibility that underpins the integrity of our research. By adhering to these procedures for Boc-alpha-methyl-DL-methionine, you are not only complying with regulations but also actively contributing to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet for the most comprehensive guidance.
References
Material Safety Data Sheet - DL-Methionine. Cole-Parmer.
Material Safety Data Sheet. Sigma-Aldrich.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
Safety Data Sheet (SDS). Anaspec.
Safety Data Sheet: DL-Methionine. Carl ROTH.
Safety Data Sheet.
Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.